DELTA8-Tetrahydrocannabinol

Catalog No.
S525607
CAS No.
5957-75-5
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DELTA8-Tetrahydrocannabinol

CAS Number

5957-75-5

Product Name

DELTA8-Tetrahydrocannabinol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1

InChI Key

HCAWPGARWVBULJ-SJORKVTESA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

solubility

Soluble in DMSO

Synonyms

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O

The exact mass of the compound DELTA8-Tetrahydrocannabinol is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cannabinoid Receptor Activity

    Delta-8-THC, like Delta-9-THC, interacts with the body's endocannabinoid system, which plays a role in regulating various physiological processes. Research is investigating how Delta-8-THC binds to cannabinoid receptors, particularly CB1 and CB2 receptors [].

  • Potential Therapeutic Effects

    Some preliminary studies have explored the possibility of Delta-8-THC offering relief from certain conditions. These include pain management, nausea and vomiting, anxiety, and glaucoma []. However, more research is needed to confirm these findings and determine the safety and efficacy of Delta-8-THC for these purposes.

  • Comparison to Delta-9-THC

    Delta-8-THC is an analogue of Delta-9-THC, the main psychoactive compound in cannabis. Research suggests Delta-8-THC may have a lower potency than Delta-9-THC, potentially producing less pronounced psychoactive effects. However, more studies are needed to fully understand the comparative effects of Delta-8-THC and Delta-9-THC.

Delta-8-tetrahydrocannabinol is a psychoactive cannabinoid found in the Cannabis plant. It is an isomer of delta-9-tetrahydrocannabinol, the primary psychoactive compound in marijuana. Delta-8-tetrahydrocannabinol occurs naturally in cannabis but in very low concentrations, making extraction economically unfeasible. As a result, most delta-8-tetrahydrocannabinol available commercially is synthesized from cannabidiol, another cannabinoid derived from hemp. The psychoactive effects of delta-8-tetrahydrocannabinol are reported to be milder than those of delta-9-tetrahydrocannabinol, providing a euphoric experience without the intensity often associated with traditional cannabis products .

The research on the mechanism of action of Delta-8-THC is ongoing. Some studies suggest that Delta-8-THC interacts with the endocannabinoid system, a network of receptors in the body that plays a role in various physiological functions []. However, more research is needed to fully understand how Delta-8-THC works.

The synthesis of delta-8-tetrahydrocannabinol typically involves the acid-catalyzed isomerization of cannabidiol. This process can be carried out using various acids such as p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid, often in the presence of organic solvents like toluene or heptane. The reaction generally takes place under reflux conditions for approximately 60 to 90 minutes, resulting in the formation of delta-8-tetrahydrocannabinol along with by-products and impurities .

The chemical structure of delta-8-tetrahydrocannabinol differs from that of delta-9-tetrahydrocannabinol by the position of a double bond between carbon atoms; specifically, it is located between the eighth and ninth carbons instead of the ninth and tenth. This structural difference contributes to its unique chemical properties, including increased stability against oxidation compared to its delta-9 counterpart .

Delta-8-tetrahydrocannabinol exhibits psychoactive effects by binding to cannabinoid receptors in the brain, primarily the CB1 and CB2 receptors. It acts as a partial agonist at these receptors, which means it activates them but with less potency than delta-9-tetrahydrocannabinol—approximately 75% as effective in producing psychoactive effects .

The pharmacokinetics of delta-8-tetrahydrocannabinol involve metabolism by hepatic cytochrome P450 enzymes, leading to the formation of several metabolites, including 11-hydroxy-delta-8-tetrahydrocannabinol and 11-nor-delta-8-tetrahydrocannabinol-9-carboxylic acid. These metabolites are then conjugated for excretion via urine .

The primary method for synthesizing delta-8-tetrahydrocannabinol involves converting cannabidiol through acid-catalyzed cyclization. This process can utilize various acids and solvents:

  • Acids Used:
    • p-Toluenesulfonic acid
    • Hydrochloric acid
    • Sulfuric acid
  • Solvents:
    • Toluene
    • Heptane
    • Dichloromethane

The synthesis must be conducted under controlled conditions due to the exothermic nature of the reaction, which can produce significant heat and potentially hazardous by-products if not managed properly .

Delta-8-tetrahydrocannabinol shares similarities with several other cannabinoids, notably:

CompoundStructure DifferencePsychoactivity LevelCommon Uses
Delta-9-tetrahydrocannabinolDouble bond between C9 and C10HighRecreational and medicinal use
CannabidiolNo psychoactive effectsNoneTherapeutic applications
HexahydrocannabinolHydrogenated form of THCModerateRecreational use
CannabichromeneDifferent chemical structureLowAnti-inflammatory properties

Delta-8-tetrahydrocannabinol's unique position as a milder alternative to delta-9-tetrahydrocannabinol makes it appealing for users seeking therapeutic benefits without intense psychoactive effects .

Delta-8-tetrahydrocannabinol represents a minor cannabinoid constituent naturally occurring in Cannabis sativa, present in significantly lower concentrations compared to its structural isomer delta-9-tetrahydrocannabinol [1] [2]. The endogenous production of this compound in cannabis plants occurs through limited biosynthetic pathways, with natural concentrations typically ranging below 0.1% by dry weight in hemp varieties [3] [4].

The biosynthetic machinery of Cannabis sativa does not appear to possess dedicated enzymatic pathways specifically for delta-8-tetrahydrocannabinol synthesis. Unlike the well-characterized enzymatic production of delta-9-tetrahydrocannabinol through tetrahydrocannabinolic acid synthase, delta-8-tetrahydrocannabinol formation in the plant occurs primarily through non-enzymatic processes [2] [5]. The enzyme tetrahydrocannabinolic acid synthase, which catalyzes the oxidative cyclization of cannabigerolic acid to tetrahydrocannabinolic acid, demonstrates high specificity for delta-9-tetrahydrocannabinol precursors and does not significantly contribute to delta-8-tetrahydrocannabinol biosynthesis [6] [7].

Research has identified that delta-8-tetrahydrocannabinol occurs naturally in Cannabis sativa but in trace amounts that are 10 to 100-fold lower than delta-9-tetrahydrocannabinol concentrations [2] [3]. The compound was first isolated from marijuana grown in Maryland in 1966, though yields were exceptionally low [2]. Subsequent investigations have confirmed its presence in various cannabis cultivars, consistently demonstrating its status as a minor constituent of the plant's cannabinoid profile [4] [8].

The glandular trichomes of Cannabis sativa, which serve as the primary sites of cannabinoid biosynthesis, contain delta-8-tetrahydrocannabinol in minimal quantities [9] [10]. These specialized structures house the enzymatic machinery responsible for major cannabinoid production, yet the natural occurrence of delta-8-tetrahydrocannabinol appears to result from secondary processes rather than primary biosynthetic pathways [2] [5].

Degradation Pathways from Delta-9-Tetrahydrocannabinol

The formation of delta-8-tetrahydrocannabinol in Cannabis sativa occurs predominantly through the degradation and isomerization of delta-9-tetrahydrocannabinol under specific environmental conditions [11] [12]. This transformation represents a non-enzymatic process driven by chemical factors rather than biological catalysis [2] [5].

Acidic conditions serve as the primary driver for delta-9-tetrahydrocannabinol isomerization to delta-8-tetrahydrocannabinol. Studies have demonstrated that at pH values below 4.0, delta-9-tetrahydrocannabinol undergoes first-order degradation kinetics, with a significant portion converting to delta-8-tetrahydrocannabinol [11] [13]. The optimal pH range for this isomerization process has been identified as 2.0 to 4.0, with maximum conversion rates observed at pH 2.0 [11] [13].

Temperature plays a crucial role in facilitating the degradation pathway from delta-9-tetrahydrocannabinol to delta-8-tetrahydrocannabinol. Thermal degradation studies indicate that elevated temperatures between 60°C and 80°C significantly enhance the conversion rate [11] [14] [13]. The activation energy for delta-9-tetrahydrocannabinol degradation has been calculated at 51.70 kilojoules per mole, indicating the energy barrier that must be overcome for the transformation to occur [11] [13].

Kinetic analysis of the degradation process reveals that delta-9-tetrahydrocannabinol follows pseudo-first-order reaction kinetics when converting to delta-8-tetrahydrocannabinol [11] [13]. The rate constant for this transformation at 70°C ranges from 0.023 to 0.045 per day, demonstrating the relatively slow nature of this conversion under natural conditions [11] [13].

The double bond migration mechanism underlies the isomerization process, wherein the double bond between carbons 9 and 10 in delta-9-tetrahydrocannabinol shifts to positions 8 and 9 in delta-8-tetrahydrocannabinol [12] [15]. This structural rearrangement occurs through acid-catalyzed protonation and deprotonation steps, resulting in the formation of the more thermodynamically stable delta-8-tetrahydrocannabinol isomer [15] [16].

Alternative degradation pathways involve the conversion of cannabidiol to delta-8-tetrahydrocannabinol through acid-catalyzed cyclization [17] [16]. This process represents a secondary pathway wherein cannabidiol undergoes intramolecular cyclization under acidic conditions, producing both delta-9-tetrahydrocannabinol and delta-8-tetrahydrocannabinol as products [16] [5]. The cyclization efficiency from cannabidiol to delta-8-tetrahydrocannabinol ranges from 60% to 80% under optimal reaction conditions [18] [16].

Environmental Factors Influencing Biosynthesis

Environmental conditions significantly influence the formation and accumulation of delta-8-tetrahydrocannabinol in Cannabis sativa through their effects on degradation pathways and chemical stability [9] [10] [19]. Temperature represents the most critical environmental factor affecting delta-8-tetrahydrocannabinol biosynthesis, with elevated temperatures promoting the isomerization of delta-9-tetrahydrocannabinol [11] [14] [13].

Thermal stress studies conducted on Cannabis sativa demonstrate that temperature fluctuations directly impact cannabinoid composition and concentration [9] [13]. Optimal temperature ranges for delta-8-tetrahydrocannabinol formation occur between 60°C and 80°C, with maximum conversion rates observed at 70°C [11] [13]. These temperatures are significantly higher than typical growing conditions, suggesting that delta-8-tetrahydrocannabinol formation primarily occurs during post-harvest processing, storage, or environmental stress conditions [9] [13].

The pH of the growing medium and storage environment profoundly influences delta-8-tetrahydrocannabinol formation through its effect on acid-catalyzed isomerization reactions [11] [13]. Acidic conditions with pH values between 2.0 and 4.0 create optimal environments for delta-9-tetrahydrocannabinol conversion to delta-8-tetrahydrocannabinol [11] [13]. Natural soil pH variations and processing conditions can therefore significantly impact the final cannabinoid profile of cannabis products [9] [10].

Light exposure, particularly ultraviolet radiation, contributes to delta-8-tetrahydrocannabinol formation through photochemical degradation processes [14] [20] [19]. Studies indicate that prolonged light exposure can promote isomerization reactions, leading to increased delta-8-tetrahydrocannabinol concentrations in cannabis materials [14] [20]. The photodegradation process appears to be time-dependent, with extended exposure periods resulting in greater accumulation of delta-8-tetrahydrocannabinol [14] [20].

Oxygen availability affects delta-8-tetrahydrocannabinol biosynthesis through its role in oxidative processes that contribute to cannabinoid degradation and transformation [11] [13] [19]. Aerobic conditions facilitate various oxidation reactions that can lead to cannabinoid isomerization, while anaerobic storage conditions may preserve original cannabinoid profiles [11] [13].

Humidity levels influence delta-8-tetrahydrocannabinol stability and formation through their effects on chemical reaction rates and material degradation [21] [9] [10]. High humidity environments can accelerate degradation processes that lead to delta-8-tetrahydrocannabinol formation, while controlled low-humidity storage conditions help preserve cannabinoid stability [21] [9] [10].

Storage duration represents a passive environmental factor that allows for the gradual accumulation of delta-8-tetrahydrocannabinol through slow degradation processes [11] [13] [22]. Extended storage periods, particularly under suboptimal conditions, result in increased delta-8-tetrahydrocannabinol concentrations as delta-9-tetrahydrocannabinol undergoes gradual isomerization [11] [13] [22]. The remarkable chemical stability of delta-8-tetrahydrocannabinol compared to delta-9-tetrahydrocannabinol contributes to its accumulation over time, with archaeological evidence demonstrating its detection in ancient cannabis samples dating back to the fourth century [2].

Industrial processing conditions, including the use of acid catalysts and controlled temperature environments, can dramatically influence delta-8-tetrahydrocannabinol formation rates [21] [18] [16]. These artificial environmental manipulations exploit natural degradation pathways to enhance delta-8-tetrahydrocannabinol production for commercial purposes [21] [18] [16].

Table 1: Delta-8-Tetrahydrocannabinol Biosynthesis and Natural Occurrence Data
CharacteristicValue/DescriptionSource/Reference
Natural occurrence in Cannabis sativaTrace amounts naturally presentMultiple studies confirm trace occurrence
Concentration in hemp (percentage)<0.1% by dry weightBased on natural plant analysis
Concentration compared to Delta-9-THC10-100 fold lower concentrationsComparative cannabinoid analysis
Primary formation pathway in plantNon-enzymatic isomerization of Delta-9-THCDegradation pathway studies
Secondary formation pathway in plantAcid-catalyzed cyclization of CBDCBD conversion experiments
Formation from CBD conversion efficiency60-80% under optimal conditionsChemical synthesis optimization
Degradation from Delta-9-THC (acidic conditions)First-order kinetics below pH 4Kinetic degradation studies
Optimal pH for Delta-9-THC to Delta-8-THC isomerizationpH 2.0-4.0pH stability optimization
Temperature range for thermal conversion40-80°CThermal degradation analysis
Activation energy for Delta-9-THC degradation51.70 kJ/molArrhenius equation calculations
First-order reaction rate constant (k) at 70°C0.023-0.045 day⁻¹Kinetic rate determinations
Environmental stability compared to Delta-9-THCSignificantly more stableStability comparison studies
Table 2: Environmental Factors Influencing Delta-8-THC Biosynthesis
Environmental FactorEffect on Delta-8-THC FormationOptimal Range/ConditionImpact on Biosynthesis
TemperatureIncreased formation at 60-80°C70°C for maximum conversionRate-limiting factor
pH LevelEnhanced at pH 2.0-4.0 (acidic)pH 2.0 for fastest kineticsPrimary catalytic driver
Light ExposureUV light promotes isomerizationModerate UV exposureSecondary conversion pathway
Oxygen PresenceRequired for oxidative processesAerobic conditionsEssential for enzyme function
Storage TimeGradual accumulation over timeExtended storage periodsPassive accumulation process
HumidityAffects stability and degradationLow humidity for stabilityStability preservation
Processing ConditionsAcid catalysts increase conversionControlled acid concentrationIndustrial synthesis parameter

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.224580195 g/mol

Monoisotopic Mass

314.224580195 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZHX2VN2N5R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Delta-8-Tetrahydrocannabinol is an analogue of tetrahydrocannabinol (THC) with antiemetic, anxiolytic, appetite-stimulating, analgesic, and neuroprotective properties. Delta-8-tetrahydrocannabinol (delta-8-THC) binds to the cannabinoid G-protein coupled receptor CB1, located in the central nervous system; CB1 receptor activation inhibits adenyl cyclase, increases mitogen-activated protein kinase activities, modulates several potassium channel conductances and inhibits N- and P/Q-type Ca2+ channels. This agent exhibits a lower psychotropic potency than delta-9-tetrahydrocannabinol (delta-9-THC), the primary form of THC found in cannabis.

Pictograms

Irritant

Irritant

Wikipedia

Delta-8-Tetrahydrocannabinol

Dates

Last modified: 08-15-2023
1: Thapa D, Cairns EA, Szczesniak AM, Toguri JT, Caldwell MD, Kelly MEM. The Cannabinoids Δ(8)THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation. Cannabis Cannabinoid Res. 2018 Feb 1;3(1):11-20. doi: 10.1089/can.2017.0041. eCollection 2018. PubMed PMID: 29450258; PubMed Central PMCID: PMC5812319.
2: Gul W, Gul SW, Chandra S, Lata H, Ibrahim EA, ElSohly MA. Detection and Quantification of Cannabinoids in Extracts of Cannabis sativa Roots Using LC-MS/MS. Planta Med. 2018 Mar;84(4):267-271. doi: 10.1055/s-0044-100798. Epub 2018 Jan 22. PubMed PMID: 29359294.
3: Wang YH, Avula B, ElSohly MA, Radwan MM, Wang M, Wanas AS, Mehmedic Z, Khan IA. Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS. Planta Med. 2018 Mar;84(4):260-266. doi: 10.1055/s-0043-124873. Epub 2017 Dec 20. PubMed PMID: 29262425.
4: Motwani MP, Bennett F, Norris PC, Maini AA, George MJ, Newson J, Henderson A, Hobbs AJ, Tepper M, White B, Serhan CN, MacAllister R, Gilroy DW. Potent Anti-Inflammatory and Pro-Resolving Effects of Anabasum in a Human Model of Self-Resolving Acute Inflammation. Clin Pharmacol Ther. 2018 Oct;104(4):675-686. doi: 10.1002/cpt.980. Epub 2018 Jan 30. PubMed PMID: 29238967; PubMed Central PMCID: PMC6175297.
5: Ibrahim EA, Gul W, Gul SW, Stamper BJ, Hadad GM, Abdel Salam RA, Ibrahim AK, Ahmed SA, Chandra S, Lata H, Radwan MM, ElSohly MA. Determination of Acid and Neutral Cannabinoids in Extracts of Different Strains of Cannabis sativa Using GC-FID. Planta Med. 2018 Mar;84(4):250-259. doi: 10.1055/s-0043-124088. Epub 2017 Dec 13. PubMed PMID: 29237190.
6: Galal Osman A, Elokely KM, Yadav VK, Carvalho P, Radwan M, Slade D, Gul W, Khan S, Dale OR, Husni AS, Klein ML, Cutler SJ, Ross SA, ElSohly MA. Bioactive products from singlet oxygen photooxygenation of cannabinoids. Eur J Med Chem. 2018 Jan 1;143:983-996. doi: 10.1016/j.ejmech.2017.11.043. Epub 2017 Nov 21. PubMed PMID: 29232588.
7: Awasthi R, An G, Donovan MD, Boles Ponto LL. Relating Observed Psychoactive Effects to the Plasma Concentrations of Delta-9-Tetrahydrocannabinol and Its Active Metabolite: An Effect-Compartment Modeling Approach. J Pharm Sci. 2018 Feb;107(2):745-755. doi: 10.1016/j.xphs.2017.09.009. Epub 2017 Sep 20. PubMed PMID: 28942005.
8: Patel B, Wene D, Fan ZT. Qualitative and quantitative measurement of cannabinoids in cannabis using modified HPLC/DAD method. J Pharm Biomed Anal. 2017 Nov 30;146:15-23. doi: 10.1016/j.jpba.2017.07.021. Epub 2017 Aug 10. PubMed PMID: 28841427.
9: Rong C, Lee Y, Carmona NE, Cha DS, Ragguett RM, Rosenblat JD, Mansur RB, Ho RC, McIntyre RS. Cannabidiol in medical marijuana: Research vistas and potential opportunities. Pharmacol Res. 2017 Jul;121:213-218. doi: 10.1016/j.phrs.2017.05.005. Epub 2017 May 10. Review. PubMed PMID: 28501518.
10: Punyamurthula NS, Adelli GR, Gul W, Repka MA, ElSohly MA, Majumdar S. Ocular Disposition of ∆(8)-Tetrahydrocannabinol from Various Topical Ophthalmic Formulations. AAPS PharmSciTech. 2017 Aug;18(6):1936-1945. doi: 10.1208/s12249-016-0672-2. Epub 2016 Nov 30. PubMed PMID: 27905004; PubMed Central PMCID: PMC5629008.
11: Klotter F, Studer A. Short and Divergent Total Synthesis of (+)-Machaeriol B, (+)-Machaeriol D, (+)-Δ(8)-THC, and Analogues. Angew Chem Int Ed Engl. 2015 Jul 13;54(29):8547-50. doi: 10.1002/anie.201502595. Epub 2015 Jun 16. PubMed PMID: 26079816.
12: Radwan MM, ElSohly MA, El-Alfy AT, Ahmed SA, Slade D, Husni AS, Manly SP, Wilson L, Seale S, Cutler SJ, Ross SA. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. J Nat Prod. 2015 Jun 26;78(6):1271-6. doi: 10.1021/acs.jnatprod.5b00065. Epub 2015 May 22. PubMed PMID: 26000707; PubMed Central PMCID: PMC4880513.
13: Thakur GA, Bajaj S, Paronis C, Peng Y, Bowman AL, Barak LS, Caron MG, Parrish D, Deschamps JR, Makriyannis A. Novel adamantyl cannabinoids as CB1 receptor probes. J Med Chem. 2013 May 23;56(10):3904-21. doi: 10.1021/jm4000775. Epub 2013 May 14. PubMed PMID: 23621789; PubMed Central PMCID: PMC3706088.
14: Cheng LJ, Xie JH, Chen Y, Wang LX, Zhou QL. Enantioselective total synthesis of (-)-Δ8-THC and (-)-Δ9-THC via catalytic asymmetric hydrogenation and S(N)Ar cyclization. Org Lett. 2013 Feb 15;15(4):764-7. doi: 10.1021/ol303351y. Epub 2013 Jan 24. PubMed PMID: 23346909.
15: Wiley JL, Marusich JA, Zhang Y, Fulp A, Maitra R, Thomas BF, Mahadevan A. Structural analogs of pyrazole and sulfonamide cannabinoids: effects on acute food intake in mice. Eur J Pharmacol. 2012 Nov 15;695(1-3):62-70. doi: 10.1016/j.ejphar.2012.08.019. Epub 2012 Sep 6. PubMed PMID: 22975289; PubMed Central PMCID: PMC3586205.
16: Andersen D, Rasmussen B, Linnet K. Validation of a fully automated robotic setup for preparation of whole blood samples for LC-MS toxicology analysis. J Anal Toxicol. 2012 May;36(4):280-7. doi: 10.1093/jat/bks014. Epub 2012 Apr 2. PubMed PMID: 22474214.
17: Hippalgaonkar K, Gul W, ElSohly MA, Repka MA, Majumdar S. Enhanced solubility, stability, and transcorneal permeability of δ-8-tetrahydrocannabinol in the presence of cyclodextrins. AAPS PharmSciTech. 2011 Jun;12(2):723-31. doi: 10.1208/s12249-011-9639-5. Epub 2011 Jun 3. PubMed PMID: 21637944; PubMed Central PMCID: PMC3134676.
18: Schubart CD, Sommer IE, van Gastel WA, Goetgebuer RL, Kahn RS, Boks MP. Cannabis with high cannabidiol content is associated with fewer psychotic experiences. Schizophr Res. 2011 Aug;130(1-3):216-21. doi: 10.1016/j.schres.2011.04.017. Epub 2011 May 17. PubMed PMID: 21592732.
19: Wiley JL, Breivogel CS, Mahadevan A, Pertwee RG, Cascio MG, Bolognini D, Huffman JW, Walentiny DM, Vann RE, Razdan RK, Martin BR. Structural and pharmacological analysis of O-2050, a putative neutral cannabinoid CB(1) receptor antagonist. Eur J Pharmacol. 2011 Jan 25;651(1-3):96-105. doi: 10.1016/j.ejphar.2010.10.085. Epub 2010 Nov 27. PubMed PMID: 21114999; PubMed Central PMCID: PMC3034309.
20: Huffman JW, Hepburn SA, Lyutenko N, Thompson AL, Wiley JL, Selley DE, Martin BR. 1-Bromo-3-(1',1'-dimethylalkyl)-1-deoxy-Δ(8)-tetrahydrocannabinols: New selective ligands for the cannabinoid CB(2) receptor. Bioorg Med Chem. 2010 Nov 15;18(22):7809-15. doi: 10.1016/j.bmc.2010.09.061. Epub 2010 Sep 29. PubMed PMID: 20943404; PubMed Central PMCID: PMC2978510. a

Explore Compound Types